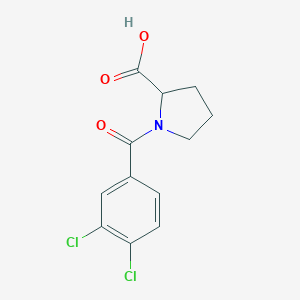![molecular formula C22H26Cl2N4O3 B187933 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea CAS No. 5138-61-4](/img/structure/B187933.png)
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and has been found to have potential applications in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea involves the inhibition of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a key role in the development and activation of B-cells. By inhibiting BTK, 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea can prevent the growth and proliferation of B-cell malignancies.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea have been studied in preclinical models. These studies have found that the compound is well-tolerated and has a favorable pharmacokinetic profile. Additionally, the compound has been found to have a potent inhibitory effect on BTK, which is the target of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea in lab experiments include its potency and selectivity for BTK. Additionally, the compound has been found to be well-tolerated and has a favorable pharmacokinetic profile. However, there are also limitations to using this compound in lab experiments. For example, the compound may have limited efficacy in certain types of cancer or in certain patient populations.
Direcciones Futuras
There are several future directions for research on 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea. One potential direction is to investigate the compound's efficacy in combination with other cancer therapies. Another potential direction is to investigate the compound's efficacy in different types of cancer or in different patient populations. Additionally, further research is needed to understand the long-term safety and efficacy of this compound.
Métodos De Síntesis
The synthesis method for 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea involves several steps. The first step involves the reaction of 3-chlorophenyl isocyanate with 2-methylpropylamine to form 3-(3-chlorophenyl)-1-(2-methylpropyl)urea. The second step involves the reaction of this intermediate with 3-(3-chlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-ylidene acetic acid to form the final product.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea has been studied for its potential use in cancer research. Specifically, it has been found to have potential applications in the treatment of B-cell malignancies. B-cell malignancies are a type of cancer that affects the immune system.
Propiedades
Número CAS |
5138-61-4 |
|---|---|
Nombre del producto |
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea |
Fórmula molecular |
C22H26Cl2N4O3 |
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C22H26Cl2N4O3/c1-14(2)13-26-21(30)27(18-10-6-8-16(24)12-18)19(22(26,3)4)28(31)20(29)25-17-9-5-7-15(23)11-17/h5-12,14,19,31H,13H2,1-4H3,(H,25,29) |
Clave InChI |
CHXMUGWFJLEVNU-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)N(C(C1(C)C)N(C(=O)NC2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl |
SMILES canónico |
CC(C)CN1C(=O)N(C(C1(C)C)N(C(=O)NC2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



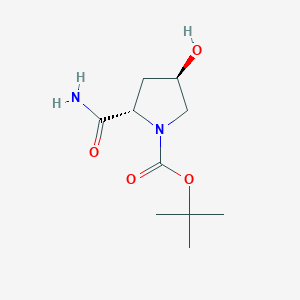
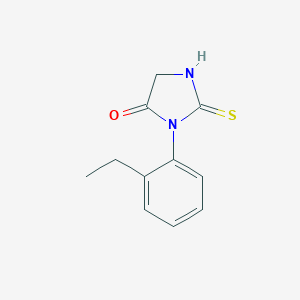
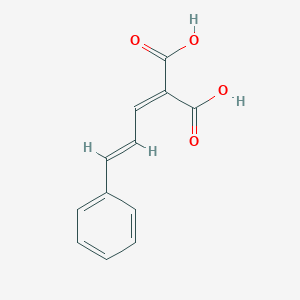
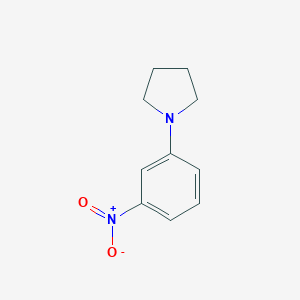
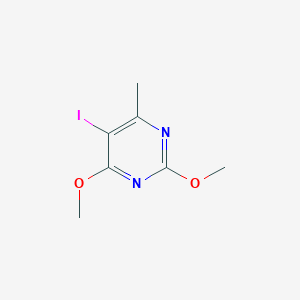
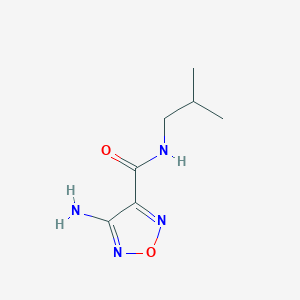
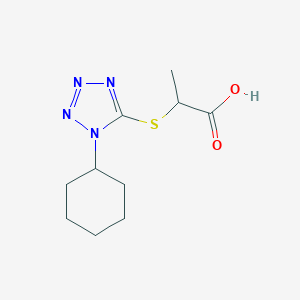
![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)



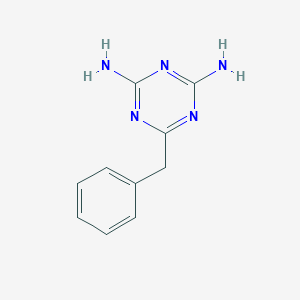
![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
